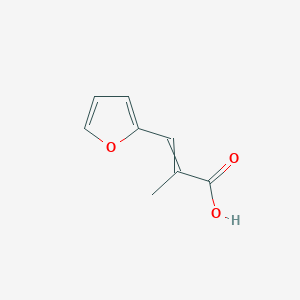

3-(Furan-2-yl)-2-methylprop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in the development of antimicrobial agents. Research indicates that it possesses significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Case Study: Antimicrobial Efficacy

A study demonstrated that 3-(furan-2-yl)-2-methylprop-2-enoic acid inhibited the growth of E. coli with a pathogen inhibition zone of 15 mm, S. aureus with an inhibition zone of 12 mm, and C. albicans with an inhibition zone of 14 mm at a concentration of 64 µg/mL. The mode of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and resins due to its reactive furan ring. This property allows it to participate in various polymerization reactions, contributing to the development of advanced materials with specific properties.

Applications in Polymer Synthesis

The compound serves as a building block in the creation of functionalized polymers that can be tailored for specific applications, such as coatings and adhesives. Its ability to undergo chemical transformations makes it valuable in designing materials with enhanced performance characteristics.

Organic Synthesis

As an intermediate in organic synthesis, this compound plays a crucial role in the production of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Synthetic Routes

The synthesis typically begins with furan and methylacrylic acid under acidic conditions, often utilizing triflic acid as a catalyst. The hydroarylation process facilitates the formation of this compound from its precursors.

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts furan derivatives into corresponding carboxylic acids | Potassium permanganate (KMnO₄), CrO₃ |

| Reduction | Reduces double bonds to single bonds | Lithium aluminum hydride (LiAlH₄), H₂ |

| Substitution | Electrophilic substitution on the furan ring | Bromine (Br₂), nitric acid (HNO₃) |

The biological activity of this compound is attributed to its reactive functional groups that facilitate interactions with biological targets. Research indicates that it may disrupt metabolic pathways in microorganisms through its antimicrobial effects.

Propriétés

Numéro CAS |

84050-60-2 |

|---|---|

Formule moléculaire |

C8H8O3 |

Poids moléculaire |

152.15 g/mol |

Nom IUPAC |

3-(furan-2-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |

Clé InChI |

FMGWVXJFJBAZDH-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC=CO1)C(=O)O |

SMILES canonique |

CC(=CC1=CC=CO1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.